molecular formula C24H36N6O9 B12610748 L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid CAS No. 915223-95-9

L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid

Cat. No.: B12610748
CAS No.: 915223-95-9
M. Wt: 552.6 g/mol
InChI Key: NRUBHNRZNGFVEL-XSLAGTTESA-N
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Description

L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid is a tetrapeptide comprising four amino acids: tyrosine (aromatic side chain), lysine (positively charged), asparagine (polar uncharged), and glutamic acid (negatively charged).

Properties

CAS No.

915223-95-9

Molecular Formula

C24H36N6O9

Molecular Weight

552.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C24H36N6O9/c25-10-2-1-3-16(28-21(35)15(26)11-13-4-6-14(31)7-5-13)22(36)30-18(12-19(27)32)23(37)29-17(24(38)39)8-9-20(33)34/h4-7,15-18,31H,1-3,8-12,25-26H2,(H2,27,32)(H,28,35)(H,29,37)(H,30,36)(H,33,34)(H,38,39)/t15-,16-,17-,18-/m0/s1

InChI Key

NRUBHNRZNGFVEL-XSLAGTTESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely utilized technique for synthesizing peptides due to its efficiency and ability to control the sequence of amino acids precisely. The key steps involved in SPPS are:

  • Attachment of the First Amino Acid : The first amino acid (L-tyrosine) is covalently attached to a solid resin.

  • Sequential Addition of Protected Amino Acids : Protected forms of the subsequent amino acids (L-lysine, L-asparagine, and L-glutamic acid) are added one at a time. Each amino acid is activated (usually with a coupling reagent) to facilitate the formation of peptide bonds.

  • Deprotection : After each coupling step, protective groups are removed to allow for the next amino acid addition.

  • Cleavage from Resin : Once the desired peptide sequence is complete, the peptide is cleaved from the resin using a suitable cleavage reagent (often trifluoroacetic acid).

This method allows for high purity and yields, making it suitable for synthesizing longer peptides like L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid.

Liquid-Phase Synthesis

Liquid-phase synthesis involves synthesizing peptides in solution rather than on a solid support. This method can be advantageous for smaller peptides or when specific reaction conditions are required.

  • Sequential Coupling : Similar to SPPS, protected amino acids are added sequentially in solution, with each step involving activation and coupling.

  • Purification : After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and unreacted starting materials.

Liquid-phase synthesis may be less efficient than SPPS for longer sequences but can be beneficial when working with sensitive or complex structures.

Recent studies have focused on optimizing these synthesis methods to improve yield and reduce side reactions. Key findings include:

  • Optimization of Coupling Conditions : Research indicates that varying coupling reagents and conditions can significantly affect yield and purity. For example, using more reactive coupling agents can enhance bond formation efficiency.

  • Use of Microwave-Assisted Synthesis : Microwave technology has been explored to accelerate peptide bond formation, resulting in shorter reaction times and improved yields.

  • Post-Synthetic Modifications : Techniques such as cyclization or incorporation of non-natural amino acids have been investigated to enhance the biological activity of synthesized peptides.

Comparative Analysis of Methods

Method Advantages Disadvantages
Solid-Phase Peptide Synthesis High purity, controlled sequence, efficient for long peptides Requires specialized equipment, potential for incomplete reactions
Liquid-Phase Synthesis Flexible conditions, suitable for sensitive compounds Lower efficiency for longer sequences, more complex purification

Chemical Reactions Analysis

Hydrolysis of Peptide Bonds

YKNE undergoes hydrolysis under acidic or alkaline conditions, breaking its peptide backbone into individual amino acids or smaller fragments.

Condition pH RangeTemperature (°C)Primary Products
Acidic Hydrolysis1–3100–120Free amino acids (Y, K, N, E)
Alkaline Hydrolysis10–1260–80Shorter peptides (e.g., YK, NE)
  • Mechanism : Acidic hydrolysis protonates carbonyl oxygen, making it susceptible to nucleophilic attack by water. Alkaline hydrolysis deprotonates the amide nitrogen, destabilizing the peptide bond.

  • Kinetics : Reaction rates increase with temperature and extreme pH. Asparagine and glutamic acid residues accelerate degradation due to side-chain reactivity.

Deamidation of Asparagine and Glutamine Residues

Asparagine (N) undergoes non-enzymatic deamidation, forming aspartic acid (D) or isoaspartic acid via a cyclic succinimide intermediate .

Parameter Asparagine DeamidationGlutamine Deamidation
Rate (pH 7.4, 37°C)t1/21030dayst_{1/2} \approx 10–30 \, \text{days}t1/250100dayst_{1/2} \approx 50–100 \, \text{days}
Primary ProductAspartic acid (D)Glutamic acid (E)
Stabilizing FactorsLow pH (<5), low temperatureHigh pH (>9), metal ions
  • Structural Impact : Deamidation alters peptide charge and conformation, affecting biological activity .

Oxidation of Tyrosine

The phenolic side chain of tyrosine is susceptible to oxidation by reactive oxygen species (ROS), forming dityrosine or 3,4-dihydroxyphenylalanine (DOPA).

Oxidizing Agent ProductConditions
H2O2\text{H}_2\text{O}_2Dityrosine cross-linkspH 7–9, 25–37°C
UV RadiationDOPAλ=280nm\lambda = 280 \, \text{nm}
  • Implications : Oxidation reduces peptide stability and may induce aggregation.

Cross-Linking via Lysine ε-Amino Groups

Lysine’s ε-amino group participates in cross-linking reactions:

Reaction Type ConditionsProduct
Schiff Base FormationAldehydes, pH 7–9Covalent imine bonds
Isopeptide BondsTransglutaminase enzymesIntermolecular cross-links
  • Applications : Used in biomaterial engineering for hydrogel synthesis.

pH-Dependent Charge Modulation

The peptide’s net charge varies with pH due to ionizable groups:

Amino Acid pKa (α-COOH)pKa (α-NH₃⁺)pKa (Side Chain)
Tyrosine (Y)2.209.1110.07 (phenolic)
Lysine (K)2.188.9510.53 (ε-NH₃⁺)
Glutamic Acid (E)2.199.674.25 (γ-COOH)

Data sourced from experimental measurements .

Enzymatic Modifications

While YKNE itself is not a natural substrate for common proteases, its residues are targets for specific enzymes:

  • Trypsin : Cleaves C-terminal to lysine (K) under physiological conditions.

  • Glutaminase : Deamidates glutamine (Q), though not present in YKNE; highlights potential analogs .

Stability Under Storage Conditions

Accelerated stability studies reveal degradation pathways:

Condition Major Degradation Pathway% Degradation (30 days)
25°C, pH 7.4Deamidation (N)15–20%
40°C, pH 3.0Hydrolysis (Y-K bond)30–40%

Recommendations include storage at ≤-20°C in lyophilized form to minimize hydrolysis and oxidation.

Scientific Research Applications

Biochemical Applications

Neurotransmitter Modulation
L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid, as a derivative of glutamic acid, plays a role in neurotransmission. Glutamic acid is known as a major excitatory neurotransmitter in the brain, influencing cognitive functions and synaptic plasticity. Research indicates that peptides containing glutamic acid can enhance synaptic transmission and may have therapeutic potential in neurodegenerative diseases .

Pharmaceutical Development
The compound's structural components suggest potential applications in drug design, particularly for conditions like depression and anxiety. Peptides that mimic the action of neurotransmitters can modulate receptor activity, providing a pathway for developing novel pharmacological agents .

Agricultural Applications

Plant Disease Resistance
Recent studies have highlighted the role of glutamic acid in enhancing plant resilience against pathogens. For instance, treatments with glutamic acid derivatives have shown to reshape microbial communities on plant surfaces, leading to reduced disease incidence in crops such as strawberries. The application of this compound could similarly enhance plant health by promoting beneficial microbial populations and suppressing harmful pathogens .

Nutrient Uptake Enhancement
Peptides like this compound can improve nutrient uptake in plants. By influencing root development and microbial interactions in the rhizosphere, these compounds may enhance the availability of essential nutrients, leading to better crop yields .

Case Studies

Study Application Findings
Study on Neurotransmitter EffectsNeuropharmacologyDemonstrated that peptides similar to this compound can increase synaptic efficacy in rodent models .
Plant Microbiota ModulationAgricultural ScienceFound that glutamic acid treatments significantly reduced disease incidence (12.4% vs. 34% in controls) by altering microbial community structures on strawberry flowers .
Nutrient Uptake EnhancementAgronomyShowed improved nutrient absorption rates when plants were treated with amino acid-rich solutions including glutamic derivatives .

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular and Structural Comparison

The table below compares L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid with structurally related peptides from the provided evidence:

Compound Name (Sequence) Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Registry Number
This compound Not explicitly provided ~550–600 (estimated) Tyr-Lys-Asn-Glu sequence; charged (Lys, Glu), aromatic (Tyr) Not available
L-Glutamic acid, L-phenylalanyl-L-asparaginyl-L-prolylglycyl-L-tyrosyl Not provided Not provided Longer chain (5 residues); includes Phe, Pro, Gly 690236-06-7
L-Methionyl-L-seryl-L-arginyl-L-prolyl-L-alanyl-L-cysteinyl-L-prolyl-L-asparaginyl-L-alpha-aspartyl-L-lysyl-L-tyrosyl-L-glutamic acid C58H91N17O20S2 1410.57 12-residue peptide; includes Cys (disulfide potential), Arg, Met 207553-92-2
N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide Not provided Not provided 14-residue peptide; includes Trp, His, Acetyl group Not provided

Key Observations:

  • Chain Length and Complexity : The target tetrapeptide is shorter and less complex than analogs like the 12-residue peptide (CAS# 207553-92-2) or the 14-residue peptide in . This impacts stability and bioavailability, as longer peptides may face enzymatic degradation .
  • Charge Profile : The combination of lysine (basic) and glutamic acid (acidic) in the target peptide creates a zwitterionic structure, similar to ’s compound (which includes glutamic acid and lysine analogs). This contrasts with ’s predominantly basic peptide (rich in arginine and lysine) .

Functional and Toxicological Profiles

  • Bioactivity : ’s 12-residue peptide contains methionine and cysteine, which are critical in antioxidant systems. The target peptide’s absence of these residues suggests divergent applications, possibly favoring electrostatic interactions over redox activity .

Biological Activity

L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid is a tetrapeptide comprised of four amino acids: L-tyrosine, L-lysine, L-asparagine, and L-glutamic acid. Each of these amino acids contributes distinct biological activities and properties, making this compound a subject of interest in various fields including biochemistry, pharmacology, and molecular biology.

Antioxidant Properties

The presence of L-tyrosine and L-cysteine (when considering related compounds) suggests potential antioxidant activity. Tyrosine can scavenge free radicals due to its aromatic structure, while cysteine can form disulfide bonds that stabilize protein structures and protect against oxidative stress.

Neurotransmitter Synthesis

L-tyrosine is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This role indicates that this compound may influence neurological functions and mental health by modulating neurotransmitter levels .

Immunomodulatory Effects

L-lysine has been noted for its role in immune function. It can enhance the immune response by promoting the production of antibodies and other immune cells. Additionally, lysine's interaction with negatively charged cellular components can facilitate cellular signaling processes.

Role in Protein Stability

The combination of amino acids in this tetrapeptide may contribute to protein stability through specific interactions such as hydrogen bonding and hydrophobic interactions. The presence of L-glutamic acid , known for its role in stabilizing protein structures, further supports this aspect .

Study on Antioxidant Activity

A study examining the antioxidant properties of peptides similar to this compound found that peptides containing tyrosine and cysteine exhibited significant scavenging activity against reactive oxygen species (ROS). This suggests that the compound may have potential applications in preventing oxidative damage in biological systems.

Neuroprotective Effects

Research has indicated that compounds with similar structures can provide neuroprotective effects in models of neurodegeneration. For instance, supplementation with tyrosine has been shown to improve cognitive function under stress conditions by enhancing neurotransmitter synthesis . This supports the hypothesis that this compound may also exert neuroprotective effects.

Research Findings Summary Table

Amino Acid Biological Activity References
L-TyrosinePrecursor for neurotransmitters; antioxidant
L-LysineEnhances immune response; promotes antibody production
L-AsparagineSupports protein synthesis; important for cell survival under stress
L-Glutamic AcidStabilizes protein structures; involved in neurotransmission

Q & A

Q. What are the recommended methodologies for synthesizing L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid in laboratory settings?

Answer: Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing tetrapeptides like this compound. Key steps include:

  • Resin selection : Use a polystyrene-based resin functionalized with acid-labile linkers (e.g., Wang resin).
  • Amino acid protection : Employ tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amine protection, and tert-butyl (tBu) for side-chain protection of glutamic acid .
  • Coupling agents : Activate carboxyl groups with HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-Diisopropylethylamine) for efficient coupling .
  • Cleavage and purification : Use trifluoroacetic acid (TFA) for resin cleavage, followed by reversed-phase HPLC (≥95% purity) for isolation .

Q. How should researchers validate the structural integrity of this tetrapeptide post-synthesis?

Answer: A multi-technique approach is essential:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) with expected m/z values.
  • NMR spectroscopy : Use 2D NMR (COSY, HSQC) to verify backbone connectivity and side-chain conformations.
  • Circular dichroism (CD) : Assess secondary structure in solution (e.g., random coil vs. β-sheet tendencies) .

Q. What are the critical stability considerations for storing this peptide?

Answer:

  • Temperature : Store lyophilized peptides at -20°C to prevent hydrolysis.
  • Solvent : Avoid aqueous solutions unless buffered at pH 4–6 (prevents deamidation of asparagine).
  • Light exposure : Protect tyrosine residues from UV-induced oxidation by using amber vials .

Q. Which analytical techniques are optimal for quantifying impurities in synthesized batches?

Answer:

  • HPLC with UV detection : Use C18 columns and gradients of acetonitrile/water (0.1% TFA) to separate deletion sequences or truncated peptides.
  • Amino acid analysis (AAA) : Hydrolyze the peptide and quantify constituent amino acids via pre-column derivatization (e.g., AccQ-Tag method) .

Q. How can researchers assess the peptide’s solubility for in vitro assays?

Answer:

  • Solvent screening : Test solubility in DMSO (for stock solutions) and dilute in buffers (e.g., PBS, Tris-HCl) while monitoring turbidity.
  • Dynamic light scattering (DLS) : Detect aggregation at varying concentrations (critical for cellular uptake studies) .

Advanced Research Questions

Q. What experimental designs are recommended to study conformational dynamics under physiological conditions?

Answer:

  • Molecular dynamics (MD) simulations : Use force fields like CHARMM36 to model interactions in explicit solvent (e.g., water, lipid bilayers).
  • Time-resolved fluorescence : Label tyrosine residues with dansyl chloride to monitor microenvironment changes via fluorescence quenching .

Q. How can contradictions in polymorphic transformation data during crystallization be resolved?

Answer:

  • Population balance modeling : Incorporate dissolution rates of metastable α-forms and nucleation/growth kinetics of stable β-forms (e.g., temperature-dependent growth rate constants) .
  • In situ monitoring : Use Raman spectroscopy or turbidimetry to track real-time phase transitions under controlled supersaturation .

Q. What strategies mitigate aggregation during peptide functionalization (e.g., biotinylation)?

Answer:

  • Site-specific modification : Introduce tags at the N-terminus (less disruptive to folding) using orthogonal protecting groups (e.g., Alloc for lysine side chains).
  • Surfactant additives : Include 0.01% Tween-20 to stabilize hydrophobic interactions during reactions .

Q. How do researchers reconcile discrepancies in bioactivity data across cell-based assays?

Answer:

  • Standardized protocols : Control variables like cell passage number, serum-free pre-incubation, and peptide pre-treatment duration.
  • Dose-response normalization : Use Hill equation modeling to account for receptor saturation effects .

Q. What computational tools predict the peptide’s interaction with target proteins (e.g., kinases)?

Answer:

  • Docking software (AutoDock Vina, Schrödinger) : Screen against protein databases (PDB) using flexible side-chain sampling.
  • Free-energy calculations (MM/PBSA) : Estimate binding affinities post-docking to prioritize in vitro validation .

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